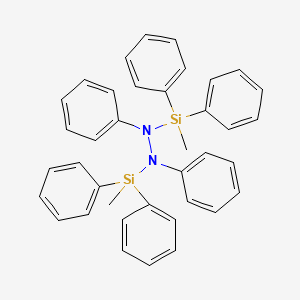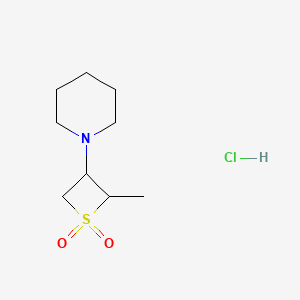
Tetrakis(3-methylphenyl)plumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(3-methylphenyl)plumbane is an organolead compound characterized by the presence of four 3-methylphenyl groups attached to a central lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrakis(3-methylphenyl)plumbane typically involves the reaction of lead(II) chloride with 3-methylphenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
PbCl2+4C6H4(CH3)MgBr→Pb(C6H4(CH3))4+2MgBrCl
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of lead oxides and other oxidized derivatives.
Substitution: The compound can participate in substitution reactions where the 3-methylphenyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation Products: Lead oxides and various oxidized organic derivatives.
Substitution Products: Halogenated derivatives of this compound.
Scientific Research Applications
Tetrakis(3-methylphenyl)plumbane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of organolead compounds are studied for their potential use in imaging and as therapeutic agents.
Mechanism of Action
The mechanism of action of Tetrakis(3-methylphenyl)plumbane involves its ability to interact with various molecular targets through its lead center. The lead atom can form coordination complexes with other molecules, influencing their reactivity and stability. The pathways involved include:
Coordination Chemistry: Formation of coordination complexes with ligands.
Electron Transfer: Participation in redox reactions due to the lead atom’s ability to change oxidation states.
Comparison with Similar Compounds
Tetrakis(4-methylphenyl)plumbane: Similar structure but with 4-methylphenyl groups.
Tetrakis(phenyl)plumbane: Contains phenyl groups instead of 3-methylphenyl groups.
Uniqueness: Tetrakis(3-methylphenyl)plumbane is unique due to the presence of the 3-methylphenyl groups, which can influence the compound’s steric and electronic properties, making it distinct from other organolead compounds.
Properties
CAS No. |
41825-71-2 |
|---|---|
Molecular Formula |
C28H28Pb |
Molecular Weight |
572 g/mol |
IUPAC Name |
tetrakis(3-methylphenyl)plumbane |
InChI |
InChI=1S/4C7H7.Pb/c4*1-7-5-3-2-4-6-7;/h4*2-3,5-6H,1H3; |
InChI Key |
OQBLQWYCRKUOLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Pb](C2=CC=CC(=C2)C)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



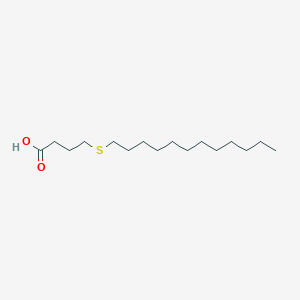
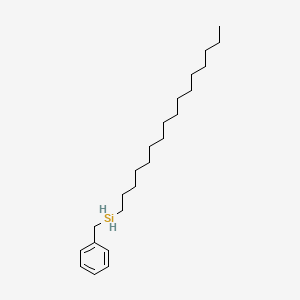
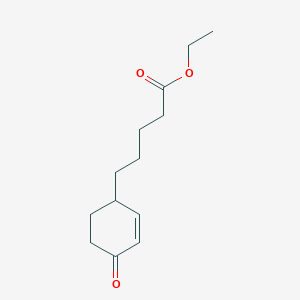

![2-[(2,3-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B11949033.png)
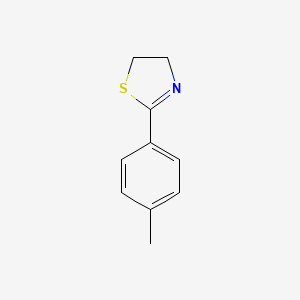
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
